An In-Depth Technical Guide to 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine: Synthesis, Structure, and Potential Applications
An In-Depth Technical Guide to 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine, a halogenated derivative of the pharmacologically significant 1-aminoindane scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a plausible synthetic route, detailed structural analysis, and the potential pharmacological implications of this unique molecule.
Introduction: The Significance of the 1-Aminoindane Scaffold and Halogenation
The 1-aminoindane moiety is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of centrally active compounds. Derivatives of 1-aminoindane have shown promise in the treatment of neurodegenerative diseases, such as Parkinson's disease, primarily through their action as monoamine oxidase B (MAO-B) inhibitors. The rigid, bicyclic structure of the indane core provides a well-defined orientation for the crucial amine group, facilitating specific interactions with biological targets.
The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target proteins. The specific placement of two chlorine atoms at the 5 and 7 positions of the 1-aminoindane core, as in 5,7-dichloro-2,3-dihydro-1H-inden-1-amine, is anticipated to confer a unique electronic and steric profile, potentially leading to novel pharmacological activities and improved therapeutic potential. This guide will explore the synthesis, structure, and prospective applications of this intriguing compound.
Molecular Structure and Stereochemistry of 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine
The molecular structure of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine is characterized by a di-chlorinated indane ring system with an amine group at the first position.
Caption: Molecular structure of 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine.
Stereochemistry: The carbon atom at position 1 (C1) is a chiral center. Therefore, 5,7-dichloro-2,3-dihydro-1H-inden-1-amine can exist as a pair of enantiomers, (R)- and (S)-5,7-dichloro-2,3-dihydro-1H-inden-1-amine. The synthesis of this compound would typically result in a racemic mixture, which could be separated into its individual enantiomers through chiral resolution techniques if desired for pharmacological evaluation, as the biological activity of chiral molecules often resides in a single enantiomer.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂N | N/A |
| Molecular Weight | 202.08 g/mol | N/A |
| XLogP3 | 2.8 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 1 | N/A |
| Rotatable Bond Count | 1 | N/A |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine can be envisioned through a multi-step process commencing with a commercially available dichlorinated aromatic compound. The key steps would involve a Friedel-Crafts acylation, an intramolecular cyclization to form the indanone core, and a final reductive amination.
Caption: Proposed synthetic workflow for 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine.
Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The synthesis would likely begin with the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This would yield 4-(2,4-dichlorophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and chlorination of the carboxylic acid would lead to the acyl chloride intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
The resulting 3-(2,4-dichlorophenyl)propanoyl chloride can then undergo an intramolecular Friedel-Crafts cyclization, again catalyzed by a Lewis acid like AlCl₃. This reaction would form the five-membered ring of the indane system, yielding the key intermediate, 5,7-dichloro-2,3-dihydro-1H-inden-1-one.
Step 3: Reductive Amination
The final step is the conversion of the ketone group of 5,7-dichloro-2,3-dihydro-1H-inden-1-one to the primary amine. Reductive amination is a well-established and efficient method for this transformation.[1] This can be achieved in a one-pot reaction using a source of ammonia, such as ammonium acetate, and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[2]
Spectroscopic Characterization (Hypothetical Data)
As no published experimental data for 5,7-dichloro-2,3-dihydro-1H-inden-1-amine is currently available, the following spectroscopic data is predicted based on the analysis of its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | d, J ≈ 2 Hz | 1H | H-4 | Aromatic proton deshielded by adjacent chlorine. |
| ~7.10 | d, J ≈ 2 Hz | 1H | H-6 | Aromatic proton deshielded by adjacent chlorine. |
| ~4.20 | t, J ≈ 7 Hz | 1H | H-1 | Methine proton adjacent to the amine group. |
| ~3.00 | m | 1H | H-3 (one proton) | Diastereotopic methylene proton. |
| ~2.75 | m | 1H | H-3 (one proton) | Diastereotopic methylene proton. |
| ~2.50 | m | 1H | H-2 (one proton) | Diastereotopic methylene proton. |
| ~1.90 | m | 1H | H-2 (one proton) | Diastereotopic methylene proton. |
| ~1.60 | br s | 2H | NH₂ | Amine protons, broad signal due to exchange. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~145 | C-7a | Aromatic quaternary carbon adjacent to chlorine. |
| ~142 | C-3a | Aromatic quaternary carbon. |
| ~135 | C-5 | Aromatic carbon bearing a chlorine atom. |
| ~132 | C-7 | Aromatic carbon bearing a chlorine atom. |
| ~128 | C-6 | Aromatic methine carbon. |
| ~122 | C-4 | Aromatic methine carbon. |
| ~58 | C-1 | Aliphatic methine carbon attached to the amine. |
| ~35 | C-3 | Aliphatic methylene carbon. |
| ~30 | C-2 | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretching (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| 1600-1620 | Medium | N-H bending (scissoring) |
| 1450-1500 | Strong | Aromatic C=C stretching |
| 700-850 | Strong | C-Cl stretching |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.
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Molecular Ion (M⁺): A cluster of peaks around m/z 201, 203, and 205 in a characteristic 9:6:1 ratio, corresponding to the presence of two chlorine atoms.
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Major Fragmentation: Loss of the amine group (M-16) and subsequent fragmentation of the indane ring.
Potential Pharmacological Profile and Applications
While specific pharmacological data for 5,7-dichloro-2,3-dihydro-1H-inden-1-amine is not yet available, its structural similarity to other pharmacologically active aminoindanes allows for informed predictions about its potential biological activity.
Monoamine Transporter Inhibition
Many aminoindane derivatives are known to interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3][4] These transporters are crucial for regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various psychiatric and neurological disorders. It is highly probable that 5,7-dichloro-2,3-dihydro-1H-inden-1-amine will also exhibit activity at these transporters. The dichlorination pattern may influence its potency and selectivity towards a specific transporter, which would be a key area for future investigation.
MAO-B Inhibition
As mentioned earlier, the 1-aminoindane scaffold is a known pharmacophore for MAO-B inhibition. Therefore, it is plausible that 5,7-dichloro-2,3-dihydro-1H-inden-1-amine could act as an MAO-B inhibitor. The electronic effects of the two chlorine atoms on the aromatic ring could enhance its binding affinity to the enzyme, potentially leading to a potent and selective inhibitor.
Potential Therapeutic Applications
Given its predicted pharmacological profile, 5,7-dichloro-2,3-dihydro-1H-inden-1-amine could be a valuable lead compound for the development of novel therapeutics for:
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Neurodegenerative Diseases: Such as Parkinson's disease, through MAO-B inhibition.
-
Depression and Anxiety Disorders: Through modulation of monoamine transporters.
-
Other CNS Disorders: The unique pharmacological profile may reveal novel applications.
Further research, including in vitro binding and functional assays followed by in vivo studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Experimental Protocols
The following are generalized protocols for the proposed synthesis and characterization of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine. These should be adapted and optimized by experienced synthetic chemists.
Synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
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To a stirred suspension of anhydrous aluminum chloride in an appropriate inert solvent (e.g., dichloromethane), add 3-(2,4-dichlorophenyl)propanoyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure 5,7-dichloro-2,3-dihydro-1H-inden-1-one.
Synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-amine
-
Dissolve 5,7-dichloro-2,3-dihydro-1H-inden-1-one and a molar excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by the addition of water and adjust the pH to basic with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Spectroscopic Analysis
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NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum should be recorded on an FT-IR spectrometer, either as a thin film on a salt plate or as a KBr pellet.
-
MS: The mass spectrum should be obtained using a mass spectrometer with an electron ionization (EI) source.
Conclusion
5,7-Dichloro-2,3-dihydro-1H-inden-1-amine represents a novel and unexplored derivative within the pharmacologically important class of 1-aminoindanes. Based on established synthetic methodologies and the known structure-activity relationships of related compounds, a viable synthetic route has been proposed, and its structural and spectroscopic characteristics have been predicted. The unique dichlorination pattern of this molecule is expected to impart a distinct pharmacological profile, with potential activity as a monoamine transporter modulator and/or a MAO-B inhibitor. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising compound for its potential applications in drug discovery and development.
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